molecular formula C7H9N3O B12857392 5,6-dihydrocyclopenta[c]pyrazole-2(4H)-carboxamide

5,6-dihydrocyclopenta[c]pyrazole-2(4H)-carboxamide

Cat. No.: B12857392
M. Wt: 151.17 g/mol
InChI Key: BTZAZPBPNQCTSV-UHFFFAOYSA-N
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Description

5,6-Dihydrocyclopenta[c]pyrazole-2(4H)-carboxamide is a heterocyclic compound that features a fused ring system incorporating a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dihydrocyclopenta[c]pyrazole-2(4H)-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with cyclopentanone derivatives, followed by cyclization and subsequent functionalization to introduce the carboxamide group . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydrocyclopenta[c]pyrazole-2(4H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the pyrazole ring.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced pyrazole derivatives.

Scientific Research Applications

5,6-Dihydrocyclopenta[c]pyrazole-2(4H)-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-dihydrocyclopenta[c]pyrazole-2(4H)-carboxamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

    Pyrazole: A simpler structure with a five-membered ring containing two nitrogen atoms.

    Isoxazole: Similar to pyrazole but with an oxygen atom in the ring.

    Indazole: A fused ring system similar to 5,6-dihydrocyclopenta[c]pyrazole but with different ring fusion.

Uniqueness

5,6-Dihydrocyclopenta[c]pyrazole-2(4H)-carboxamide is unique due to its specific ring fusion and the presence of a carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

5,6-dihydro-4H-cyclopenta[c]pyrazole-2-carboxamide

InChI

InChI=1S/C7H9N3O/c8-7(11)10-4-5-2-1-3-6(5)9-10/h4H,1-3H2,(H2,8,11)

InChI Key

BTZAZPBPNQCTSV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CN(N=C2C1)C(=O)N

Origin of Product

United States

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